BRAF inhibitor

Target engagement Drug residence time Pharmacodynamics

Encorafenib (LGX818) delivers sustained BRAF V600E suppression with >30h target dissociation half-life vs. 2h (dabrafenib) or 0.5h (vemurafenib), ensuring once-daily dosing feasibility. Its paradox index of 50 minimizes paradoxical MAPK reactivation in RAS-mutant models. Ideal for long-term pharmacodynamic studies requiring durable target engagement and clean selectivity (only 2 off-target kinases at sub-µM). Optimize procurement for preclinical oncology research.

Molecular Formula C22H18F2N4O3S
Molecular Weight 456.5 g/mol
Cat. No. B7949548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRAF inhibitor
Molecular FormulaC22H18F2N4O3S
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=CC=C4)F
InChIInChI=1S/C22H18F2N4O3S/c1-12(2)32(30,31)28-18-6-5-17(23)19(20(18)24)21(29)16-11-27-22-15(16)8-14(10-26-22)13-4-3-7-25-9-13/h3-12,28H,1-2H3,(H,26,27)
InChIKeySUNCACOTKLUNHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Encorafenib (LGX818) Procurement Guide: A Second-Generation, Orally Bioavailable BRAF V600E/K Inhibitor for Precision Oncology Research


Encorafenib (LGX818, Braftovi) is an orally bioavailable, ATP-competitive, small-molecule RAF kinase inhibitor that selectively targets monomeric BRAF V600E/K/D mutants while sparing wild-type BRAF dimers [1]. It is distinguished from first-generation BRAF inhibitors by an extremely slow dissociation rate from its target, translating into sustained pathway suppression and a differentiated therapeutic index [2]. The compound is approved in combination with binimetinib for unresectable or metastatic melanoma harboring BRAF V600E or V600K mutations [3].

Why Encorafenib Cannot Be Interchanged with Vemurafenib or Dabrafenib: A Quantitative Justification


In-class BRAF inhibitors exhibit profound pharmacologic divergence that precludes generic substitution. Encorafenib demonstrates a >30-hour dissociation half-life from BRAF V600E versus 2 hours for dabrafenib and 0.5 hours for vemurafenib [1], directly impacting target engagement durability and paradoxical MAPK reactivation potential [2]. Consequently, the paradox index—a quantitative measure of therapeutic window—is 50 for encorafenib compared to 10 for dabrafenib and 5.5 for vemurafenib, correlating with differential cutaneous squamous cell carcinoma (cuSCC) induction rates of 4%, 6–10%, and 18–19%, respectively [2][3]. These biochemical and clinical divergences mandate compound-specific procurement strategies.

Encorafenib Differentiation Evidence: Quantitative Head-to-Head Comparisons for Scientific Procurement


Encorafenib Exhibits >15-Fold Longer Target Residence Time on BRAF V600E Than Dabrafenib and Vemurafenib

Encorafenib demonstrates a dissociation half-life (t1/2-diss) from purified BRAF V600E kinase domain of >30 hours, compared to 2 hours for dabrafenib and 0.5 hours for vemurafenib, as measured in cell-free biochemical assays [1]. This prolonged target residence time is functionally validated in A375 melanoma cells, where post-washout pERK EC50 shifts only 2-fold for encorafenib versus 14-fold for dabrafenib and 23-fold for vemurafenib [1]. The slow off-rate translates into sustained pharmacodynamic suppression even after drug clearance from circulation [2].

Target engagement Drug residence time Pharmacodynamics

Encorafenib Demonstrates 2.5- to 25-Fold Higher Cellular Potency in BRAF V600E Melanoma Cells Compared to Dabrafenib and Vemurafenib

In a panel of BRAF V600E-mutant melanoma cell lines, encorafenib achieves IC50 values of ≤40 nM for proliferation inhibition, whereas dabrafenib requires concentrations up to <100 nM and vemurafenib requires up to <1 µM to achieve comparable antiproliferative effects [1]. Specifically, in the A375 melanoma cell line (BRAF V600E homozygous), encorafenib suppresses pERK with an EC50 of 3 nM and inhibits proliferation with an EC50 of 4 nM . The biochemical IC50 for BRAF V600E kinase inhibition is 0.35 nM for encorafenib [2].

Cellular pharmacology Antiproliferative activity BRAF V600E

Encorafenib Exhibits a 5- to 9-Fold Higher Paradox Index Than Dabrafenib and Vemurafenib, Correlating with Reduced Cutaneous Toxicity

The paradox index, defined as the pERK activation EC80 in RAS-mutated cells divided by the IC80 against BRAF V600E-mutant A375 cells, quantifies the therapeutic window between on-target efficacy and off-target paradoxical MAPK activation. Encorafenib achieves a paradox index of 50, compared to 10 for dabrafenib and 5.5 for vemurafenib [1]. This biochemical differentiation translates clinically: monotherapy cuSCC incidence rates average 4% for encorafenib, 6–10% for dabrafenib, and 18–19% for vemurafenib across phase I–III trials [2].

Paradoxical ERK activation Therapeutic window Cutaneous toxicity

Encorafenib Plus Binimetinib Demonstrates Superior Progression-Free Survival Over Vemurafenib in Phase III COLUMBUS Trial

In the randomized Phase III COLUMBUS trial, encorafenib monotherapy demonstrated a statistically significant improvement in progression-free survival (PFS) compared to vemurafenib monotherapy in patients with BRAF V600E/K-mutant unresectable or metastatic melanoma [1]. The combination of encorafenib 450 mg once daily plus binimetinib 45 mg twice daily achieved median PFS of 14.9 months versus 7.3 months for vemurafenib 960 mg twice daily, representing a hazard ratio of 0.54 (95% CI: 0.41–0.71) [2]. Real-world comparative effectiveness analysis further demonstrates longer overall survival with encorafenib plus binimetinib relative to dabrafenib plus trametinib [3].

Clinical efficacy Progression-free survival Phase III trial

Encorafenib Demonstrates Superior Kinase Selectivity with Only Two Off-Target Kinases Inhibited at <1 µM

In a panel of 99 kinases, encorafenib demonstrated potent inhibition solely against its intended targets BRAF V600E, wild-type BRAF, and CRAF (IC50 = 8 nM). Only two additional kinases—GSK3β and JNK2—were inhibited with IC50 values <1 µM [1]. In contrast, dabrafenib showed activity against seven kinases other than BRAF and CRAF with IC50 values <100 nM in a larger 270-kinase panel [1]. Encora f enib also demonstrates no significant activity against a panel of 100 kinases (IC50 >900 nM) and does not inhibit proliferation of >400 cell lines expressing wild-type BRAF .

Kinase selectivity Off-target profiling Polypharmacology

Encorafenib Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Studies Requiring Sustained Target Engagement with Once-Daily Dosing

Investigators evaluating chronic BRAF inhibition in preclinical models should prioritize encorafenib over dabrafenib or vemurafenib when sustained pathway suppression is critical. The >30-hour target dissociation half-life ensures continued pERK suppression even after drug washout, with only a 2-fold shift in EC50 post-washout versus 14–23-fold shifts for comparators [1]. This property supports once-daily dosing regimens and minimizes pulsatile pathway reactivation, making encorafenib the preferred tool compound for long-term pharmacodynamic studies.

Experiments Where Paradoxical MAPK Activation Confounds Data Interpretation

For studies in RAS-mutant or BRAF wild-type cellular contexts where paradoxical ERK activation may obscure true on-target effects, encorafenib provides the widest therapeutic window (paradox index = 50) among approved BRAF inhibitors [2]. This reduces experimental noise from off-target pathway hyperactivation and lowers the incidence of confounding hyperproliferative phenotypes in long-term in vivo studies, as evidenced by absence of gastric hyperplasia in murine models at efficacious doses [1].

Combination Therapy Protocols with MEK Inhibitors in BRAF V600E-Mutant Models

Encora f enib is optimally paired with binimetinib for studies of dual MAPK pathway blockade. The COLUMBUS trial established that this combination achieves median PFS of 14.9 months versus 7.3 months with vemurafenib monotherapy (HR=0.54) [3]. The differentiated PK profile of encorafenib (mean t1/2 ~6 hours, supporting once-daily dosing) enables higher combination dose intensity compared to regimens requiring twice-daily BRAF inhibitor administration, improving response rates and durability in both clinical and preclinical settings [1].

Kinase Selectivity Profiling and Chemical Biology Applications

For researchers requiring a highly selective BRAF V600E tool compound with minimal off-target kinase interference, encorafenib is the appropriate selection. With only two off-target kinases (GSK3β, JNK2) inhibited at sub-µM concentrations beyond the intended RAF targets, encorafenib enables cleaner interpretation of BRAF-dependent phenotypes compared to dabrafenib, which exhibits activity against ≥7 additional kinases at <100 nM [1]. This selectivity profile reduces the need for orthogonal genetic validation experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRAF inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.